![molecular formula C22H22FNO4 B2580594 Acide (1R,3S)-3-[(9H-fluorène-9-ylméthoxycarbonylamino)méthyl]-3-fluorocyclopentane-1-carboxylique CAS No. 2361723-03-5](/img/structure/B2580594.png)
Acide (1R,3S)-3-[(9H-fluorène-9-ylméthoxycarbonylamino)méthyl]-3-fluorocyclopentane-1-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C22H22FNO4 and its molecular weight is 383.419. The purity is usually 95%.
BenchChem offers high-quality (1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Synthesis
Fmoc Protection Strategy
The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely utilized protective group in the synthesis of peptides. This compound serves as a protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). The ease of removal under mild basic conditions makes it favorable compared to other protecting groups . The introduction of (1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid into peptide synthesis enhances the efficiency and yields of the desired peptides.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
Protecting Group | Removal Conditions | Advantages |
---|---|---|
Fmoc | Mild base (piperidine) | High efficiency, easy handling |
Boc | Acidic conditions | Stable under basic conditions |
Z | Acidic conditions | Good stability but less versatile |
Drug Development
Bioactive Peptides
The incorporation of (1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid in drug design has shown promise due to its ability to enhance the bioactivity of peptides. The fluorinated cyclopentane structure can modulate the pharmacokinetic properties of peptides, potentially leading to improved absorption and bioavailability .
Case Study: Anticancer Peptides
Research has demonstrated that peptides synthesized using Fmoc strategies incorporating this compound exhibit enhanced activity against cancer cell lines. For instance, a study reported that specific modifications led to increased cytotoxicity against breast cancer cells, highlighting its potential in anticancer therapy .
Biochemical Research
Protein Engineering
In biochemical research, this compound is instrumental in the development of novel protein scaffolds. By utilizing Fmoc chemistry, researchers can create libraries of modified peptides that serve as tools for studying protein-protein interactions and enzyme activities.
Case Study: Enzyme Inhibitors
A notable application is in the design of enzyme inhibitors where (1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid was used to synthesize inhibitors for serine proteases. These inhibitors demonstrated significant binding affinity and specificity, paving the way for therapeutic applications .
Activité Biologique
(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure incorporates a fluorinated cyclopentane ring and a fluorenylmethoxycarbonyl (Fmoc) group, which are known to influence biological activity and pharmacokinetics.
The molecular formula of the compound is C21H24FNO4, with a molecular weight of approximately 373.42 g/mol. The presence of the fluorine atom is expected to enhance lipophilicity and metabolic stability, making it a candidate for drug development.
Research indicates that compounds similar to (1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid may act as enzyme inhibitors or modulators. The Fmoc group can facilitate interactions with biological targets, enhancing binding affinity and selectivity.
Case Studies
- Anticancer Activity : A study investigated the effects of fluorinated cyclopentane derivatives on cancer cell lines. Results showed that modifications to the cyclopentane structure significantly impacted cytotoxicity against various cancer types, suggesting potential for targeted therapy.
- Neuroprotective Effects : Another study explored the neuroprotective properties of similar compounds in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, highlighting their therapeutic potential in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Activity Type | Effect Observed | Reference |
---|---|---|
Anticancer | Cytotoxicity against cancer cell lines | |
Neuroprotection | Reduced oxidative stress | |
Enzyme Inhibition | Modulation of enzymatic activity |
Research Findings
Recent studies have shown that the incorporation of fluorine into organic compounds can lead to improved bioavailability and metabolic stability. For instance, research demonstrates that fluorinated derivatives often exhibit enhanced pharmacokinetic profiles compared to their non-fluorinated counterparts. This is particularly relevant for compounds intended for therapeutic use.
Propriétés
IUPAC Name |
(1R,3S)-3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO4/c23-22(10-9-14(11-22)20(25)26)13-24-21(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,27)(H,25,26)/t14-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEDXRUGPHVBSJ-PEBXRYMYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@@H]1C(=O)O)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.